3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one
Description
3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a fluorophenyl and a hydroxy-methylphenyl substituent at the 3-position of the benzofuranone core. Its structure combines lipophilic (fluorophenyl) and polar (hydroxy) groups, which may influence solubility, bioavailability, and target binding.
Properties
CAS No. |
148238-45-3 |
|---|---|
Molecular Formula |
C21H15FO3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H15FO3/c1-13-12-16(23)10-11-18(13)21(14-6-8-15(22)9-7-14)19-5-3-2-4-17(19)20(24)25-21/h2-12,23H,1H3 |
InChI Key |
NMZBIRJGKPTDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Substituents: The fluorophenyl and hydroxy-methylphenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially forming alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzofuranone derivatives and their properties:
Key Comparative Analyses
Substituent Effects on Pharmacological Activity
- Fluorophenyl Group: The 4-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to phenolphthalein’s bis-hydroxyphenyl groups. This modification may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
- Hydroxy and Methyl Groups: The 4-hydroxy-2-methylphenyl substituent introduces steric and electronic effects distinct from phenolphthalein’s symmetric substituents. This asymmetry may confer selective binding to biological targets .
- Sulfur vs.
Drug Sensitivity and Resistance
- The target compound’s drug-sensitive status contrasts with compounds like 8-Aminoadenosine (drug-resistant), highlighting its unique interaction with biological targets .
- Pyrazole-substituted derivatives exhibit antimicrobial activity, suggesting that nitrogen heterocycles expand the scope of benzofuranone applications .
Crystallographic and Molecular Interactions
- Pyrazole-substituted benzofuranones form weak N–H⋯O and C–H⋯O hydrogen bonds in crystal lattices, stabilizing their structures . Phenolphthalein derivatives, such as phosphate esters, leverage ionic interactions for prodrug activation .
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